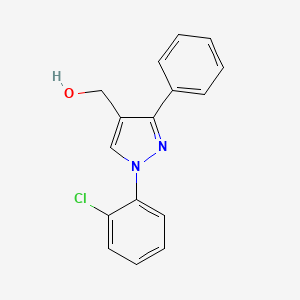

(1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe, einer Phenylgruppe und eines Pyrazolrings aus, die alle an einer Methanolgruppe gebunden sind. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd mit Phenylhydrazin unter Bildung des entsprechenden Hydrazons. Dieses Zwischenprodukt wird dann zum Pyrazolring cyclisiert. Der letzte Schritt beinhaltet die Reduktion der Carbonylgruppe unter Bildung der Methanolgruppe. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Methanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die Carbonsäure zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um verschiedene Derivate zu bilden.

Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um andere funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole, Alkohole, Aldehyde und Carbonsäuren. Diese Produkte können weiter zur Synthese komplexerer Moleküle verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und entzündungshemmende Eigenschaften. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung .

Medizin

In der Medizin wird (1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol auf seine potenziellen therapeutischen Anwendungen untersucht. Es wird als Leitstruktur für die Entwicklung neuer Medikamente gegen verschiedene Krankheiten untersucht .

Industrie

Im Industriesektor wird diese Verbindung zur Herstellung von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in der Herstellung von Polymeren, Beschichtungen und anderen fortschrittlichen Materialien geeignet .

Wirkmechanismus

Der Wirkmechanismus von (1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen. Die beteiligten Wege können die Hemmung der Enzymaktivität, die Modulation von Signaltransduktionswegen und die Wechselwirkung mit Zellmembranen umfassen .

Wirkmechanismus

The mechanism of action of (1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2-Chlorphenyl)(1-hydroxycyclopentyl)methanon

- (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanon

- (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanon

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist (1-(2-Chlorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol durch sein spezifisches Substitutionsschema und das Vorhandensein von sowohl Chlorphenyl- als auch Phenylgruppen einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen .

Eigenschaften

Molekularformel |

C16H13ClN2O |

|---|---|

Molekulargewicht |

284.74 g/mol |

IUPAC-Name |

[1-(2-chlorophenyl)-3-phenylpyrazol-4-yl]methanol |

InChI |

InChI=1S/C16H13ClN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2 |

InChI-Schlüssel |

HMBZCCQHAIYIQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023638.png)

![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12023644.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)

![Methyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023657.png)

![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12023671.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)